(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(4-hydroxybenzylidene)propanehydrazide
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Overview
Description
(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(4-hydroxybenzylidene)propanehydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring and a hydrazide linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(4-hydroxybenzylidene)propanehydrazide typically involves the condensation reaction between 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide and 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(4-hydroxybenzylidene)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The hydroxyl group on the benzylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring or the benzylidene moiety.
Reduction: Amines derived from the reduction of the hydrazide group.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(4-hydroxybenzylidene)propanehydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. It exhibits properties that may be useful in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(4-hydroxybenzylidene)propanehydrazide can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(4-hydroxybenzylidene)propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazide and benzylidene moieties allow it to form hydrogen bonds and other interactions with biological macromolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(4-methoxybenzylidene)propanehydrazide
- (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(4-chlorobenzylidene)propanehydrazide
- (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(4-nitrobenzylidene)propanehydrazide
Uniqueness
What sets (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(4-hydroxybenzylidene)propanehydrazide apart from similar compounds is the presence of the hydroxyl group on the benzylidene moiety. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it particularly useful in biological and medicinal chemistry applications. The hydroxyl group also provides additional sites for chemical modification, allowing for the development of derivatives with tailored properties.
Properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-10-14(11(2)18-17-10)7-8-15(21)19-16-9-12-3-5-13(20)6-4-12/h3-6,9,20H,7-8H2,1-2H3,(H,17,18)(H,19,21)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFXIEVUAGSVFB-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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